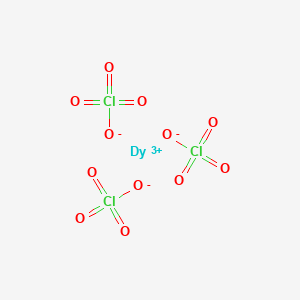
Sulfoxide
Overview
Description
Sulfoxides are a class of organic compounds containing sulfur and oxygen, characterized by the general formula (RR′)SO, where R and R′ are groups of carbon and hydrogen atoms . Sulfoxides are known for their polar nature and are often used as solvents for salts and polar compounds . The most well-known sulfoxide is dimethyl this compound, which is widely used in various industrial processes .
Mechanism of Action
Target of Action
Sulfoxides, such as Dimethyl sulfoxide (DMSO), primarily target the mitogen-activated extracellular signal-regulated kinase-1 (MEK1) and MEK2 . These kinases play a crucial role in the MAPK/ERK pathway, which is involved in cell cycle regulation. The inhibition of these kinases can lead to the treatment of certain types of melanoma, metastatic non-small cell lung cancer, and locally advanced or metastatic anaplastic thyroid cancer .
Mode of Action
It’s known that dmso, a common this compound, has demonstrated antioxidant activity in certain biological settings . For instance, the cardiovascular protective effect of DMSO in copper-deficient rats is thought to occur by an antioxidant mechanism . DMSO also readily penetrates cellular membranes, which may enhance the diffusion of other substances through the skin .
Biochemical Pathways
Sulfoxides, such as DMSO, are involved in various biochemical pathways. For instance, DMSO is a reversible inhibitor of MEK1 and MEK2, key components of the MAPK/ERK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of this pathway by DMSO can lead to the treatment of certain types of cancers .
Pharmacokinetics
The pharmacokinetics of sulfoxides, such as DMSO, involve absorption, distribution, metabolism, and excretion (ADME). DMSO is known to readily penetrate cellular membranes, which may enhance its bioavailability . .
Result of Action
The result of this compound action can vary depending on the specific compound and its targets. For instance, DMSO may have anti-inflammatory, antioxidant, and analgesic activities . Its ability to inhibit MEK1 and MEK2 can lead to the treatment of certain types of cancers .
Action Environment
The action of sulfoxides can be influenced by various environmental factors. For instance, the photochemical aerobic oxidation of sulfides to sulfoxides can be significantly affected by the wavelength of irradiation . Moreover, the rate of racemization of sulfoxides is slow at room temperature, indicating that temperature can influence the stability of sulfoxides .
Biochemical Analysis
Biochemical Properties
Sulfoxide interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is methionine this compound reductase A (MSRA). This enzyme reduces methionine this compound to methionine, thereby protecting proteins from oxidative damage .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism. The oxidation of methionine to methionine this compound can lead to changes in protein structure and function, which can in turn influence cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can inhibit or activate enzymes, such as MSRA, thereby influencing the biochemical reactions in which it is involved .
Metabolic Pathways
This compound is involved in the metabolic pathway of methionine oxidation and reduction. It interacts with the enzyme MSRA, which reduces methionine this compound to methionine. This process can affect metabolic flux and metabolite levels .
Preparation Methods
Chemical Reactions Analysis
Sulfoxides undergo various chemical reactions, including:
Oxidation: Sulfoxides can be further oxidized to sulfones using oxidizing agents like peroxy acids.
Reduction: Sulfoxides can be reduced back to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Sulfoxides can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed include sulfones from oxidation and sulfides from reduction .
Scientific Research Applications
Sulfoxides have a wide range of applications in scientific research:
Comparison with Similar Compounds
Sulfoxides are often compared to sulfones, which are their oxidized derivatives . While both contain sulfur and oxygen, sulfones have two oxygen atoms bonded to sulfur, making them more oxidized than sulfoxides . Other similar compounds include thioethers (sulfides), which are the reduced forms of sulfoxides .
Similar Compounds
- Sulfones
- Thioethers (sulfides)
- Sulfinyl chlorides
- Sulfite esters
- Thiosulfinates
Sulfoxides are unique due to their intermediate oxidation state and their ability to form stable complexes with transition metals .
Properties
IUPAC Name |
5-(2-octylsulfinylpropyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-11-22(19)15(2)12-16-9-10-17-18(13-16)21-14-20-17/h9-10,13,15H,3-8,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTZFSUZZUNHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)C(C)CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3S | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20932 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021168 | |
| Record name | Piperonyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Piperonyl sulfoxide is a clear pale yellow to amber viscous liquid with a sweetish smell. (NTP, 1992), Pale yellow or brown liquid with a sweet odor; [HSDB] | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20932 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperonyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20932 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS EXCEPT PETROLEUM ETHER, Insoluble in water. | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20932 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 to 1.09 at 77 °F (NTP, 1992), 1.06-1.09 @ 25 °C | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20932 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Piperonyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Piperonyl butoxide, like other methylenedioxybenzene synergists (eg, sesamex, sulfoxide, n-propyl isome, piperonyl cyclonene, etc), inhibits hepatic microsomal oxidase enzymes in lab rodents & by inference in man; it also inhibits a related group of enzymes in insects apparently by serving as a competitive substrate. Because these enzymes act to detoxify many drugs & other exogenous chemicals, a heavy exposure to one of these insecticidal synergists might make a person temporarily vulnerable to a variety of toxic insults that would normally be tolerated with ease. | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW, VISCOUS OIL, Brown liquid | |
CAS No. |
120-62-7 | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20932 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperonyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-methylenedioxyphenyl)isopropyl octyl sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSAFROLE OCTYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOR3CS513R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIPERONYL SULFOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of a sulfoxide?
A1: A this compound contains a sulfur atom double-bonded to an oxygen atom (S=O) and single-bonded to two alkyl or aryl groups.
Q2: How can the configuration of a this compound be determined?
A2: X-ray structure analysis can be used to determine the absolute configuration of sulfoxides. []
Q3: How does the configuration of a vinyl this compound affect its reactivity?
A3: Vinyl sulfoxides exhibit stereoelectronic effects, meaning their reactivity is influenced by the spatial arrangement of their electrons. The interaction of the C=C double bond with the electron-withdrawing S=O bond is maximized when their p orbitals are collinear. This influences UV absorbance and the stereoselectivity of nucleophilic attack. []
Q4: Can sulfoxides be used as chiral auxiliaries in organic synthesis?
A4: Yes, sulfoxides can act as chiral auxiliaries. For instance, α-arylthio alkyl Grignard reagents, generated from chiral sulfoxides through this compound/magnesium exchange, enable highly diastereoselective synthesis of syn-β-phenylthio-substituted alcohols. []
Q5: What are some applications of this compound-containing polymers?
A5: (Meth)acrylates with alkyl this compound side groups form polymers responsive to both temperature and oxidation. The thermal response is tunable by the alkyl group's influence on this compound-water hydrogen bonding and hydrophobicity. Oxidation of this compound to sulfone further alters the polymer's properties, enabling dual-responsive materials. []
Q6: Are there examples of sulfoxides being used as mechanistic probes in oxidation reactions?
A6: Yes, specific sulfides like RSCHPh2, RSCH2CH=CHPh (R = Me, Ph), and PhSCPh3 have been employed as probes to study the mechanism of biomimetic and enzymatic oxidations, differentiating between electron transfer and direct oxygen transfer pathways. []
Q7: How does aluminum chloride (AlCl3) promote the selective oxidation of sulfides to sulfoxides?
A7: AlCl3 acts as a Lewis acid to activate phenyliodine diacetate (PhI(OAc)2), facilitating oxygen transfer to sulfides. This method enables the selective formation of sulfoxides in good to excellent yields under mild conditions. []
Q8: What is the role of methionine this compound reductase (MSR) in biological systems?
A8: Methionine residues in proteins are susceptible to oxidation, forming methionine this compound. MSRs, including MsrA and MsrB, catalyze the reduction of methionine this compound back to methionine, playing a crucial role in repairing oxidative damage and maintaining protein function. [, , , , ]
Q9: How does the oxidation of methionine residues affect protein function?
A9: Oxidation of methionine to methionine this compound can disrupt protein structure and impair function. For example, oxidized α/β-type small, acid-soluble spore proteins (SASP) lose their DNA-binding ability. []
Q10: Is there a link between methionine this compound reductase (MSR) capacity and seed longevity?
A10: Yes, studies in Medicago truncatula and Arabidopsis thaliana indicate a positive correlation between MSR capacity and seed longevity. Higher MSR activity is linked to better seed quality and prolonged viability. []
Q11: How can electron spectroscopy be used to study this compound complexes?
A11: Electron spectroscopy for chemical analysis (ESCA) can differentiate between oxygen-bound and sulfur-bound metal-sulfoxide complexes by analyzing the ionization potentials of inner shell electrons of sulfur and oxygen atoms. []
Q12: Can you elaborate on analytical methods used to study the pharmacokinetics of this compound-containing drugs?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV or mass spectrometry is commonly used to determine the concentration of this compound-containing drugs and their metabolites in biological samples. This allows for the study of absorption, distribution, metabolism, and excretion profiles. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















